1-(NAPHTHALENE-1-CARBONYL)-3-[5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE

Lipophilicity CNS drug design Physicochemical profiling

1-(Naphthalene-1-carbonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1421459-03-1) is a synthetic small molecule composed of a piperidine ring N‑acylated with naphthalene‑1‑carbonyl and substituted at the 3‑position with a 5‑(trifluoromethyl)‑1,3,4‑oxadiazol‑2‑yl moiety. Its molecular formula is C₁₉H₁₆F₃N₃O₂ and its molecular weight is 375.35 g·mol⁻¹.

Molecular Formula C19H16F3N3O2
Molecular Weight 375.351
CAS No. 1421459-03-1
Cat. No. B2657286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(NAPHTHALENE-1-CARBONYL)-3-[5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE
CAS1421459-03-1
Molecular FormulaC19H16F3N3O2
Molecular Weight375.351
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=CC3=CC=CC=C32)C4=NN=C(O4)C(F)(F)F
InChIInChI=1S/C19H16F3N3O2/c20-19(21,22)18-24-23-16(27-18)13-7-4-10-25(11-13)17(26)15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13H,4,7,10-11H2
InChIKeyIHKTVNQHGDAPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Naphthalene-1-carbonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine: Chemical Class, Computed Physicochemical Profile, and Procurement Baseline


1-(Naphthalene-1-carbonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1421459-03-1) is a synthetic small molecule composed of a piperidine ring N‑acylated with naphthalene‑1‑carbonyl and substituted at the 3‑position with a 5‑(trifluoromethyl)‑1,3,4‑oxadiazol‑2‑yl moiety [1]. Its molecular formula is C₁₉H₁₆F₃N₃O₂ and its molecular weight is 375.35 g·mol⁻¹. The molecule possesses a computed octanol‑water partition coefficient (logP) of 3.365, a topological polar surface area (tPSA) of 63 Ų, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and four rotatable bonds [2]. These physicochemical parameters place the compound within favourable drug‑like space (Lipinski’s Rule of 5 compliance, CNS MPO desirability range) [2]. No peer‑reviewed biological activity data or patent‑derived quantitative pharmacology has been identified for this specific compound in public repositories at the time of analysis [2].

Why Generic Substitution of 1-(Naphthalene-1-carbonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine Fails Without Comparative Quantitative Data


Compounds sharing the 3‑[5‑(trifluoromethyl)‑1,3,4‑oxadiazol‑2‑yl]piperidine core are not functionally interchangeable because a change in the N‑1 substituent – from a naphthalene‑1‑carbonyl to a 4‑butoxybenzoyl, a substituted benzenesulfonyl, or a urea linker – can produce large shifts in lipophilicity (logP), topological polar surface area, molecular shape, and metabolic stability [1]. Even when the trifluoromethyl‑oxadiazole pharmacophore is conserved, the identity of the N‑1 acyl/ sulfonyl/ carbamoyl group governs the compound’s physicochemical trajectory [1]. Without head‑to‑head quantitative biological data, selection must rely on the precisely defined chemical identity and its computed property signature, not on class‑level assumptions about “oxadiazole‑piperidine” hybrids [1]. The sections that follow therefore present the available, comparator‑anchored evidence that can inform procurement decisions.

Quantitative Evidence Guide: 1-(Naphthalene-1-carbonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine vs. Closest Commercially Available Analogues


Lipophilicity (logP) Differentiation Against the 4‑Butoxybenzoyl Analog

The target compound exhibits a computed logP of 3.365 [1], which is within the optimal range for CNS drug candidates (logP 2–5). Its closest commercially listed benzoyl analogue, 1‑(4‑butoxybenzoyl)‑3‑[5‑(trifluoromethyl)‑1,3,4‑oxadiazol‑2‑yl]piperidine (CAS 1396861‑08‑7), carries a flexible butoxy chain that adds additional lipophilicity. Although an experimentally measured logP for the 4‑butoxybenzoyl analogue is not publicly available, its molecular formula (C₁₉H₂₂F₃N₃O₃) and the presence of a four‑carbon alkoxy tail indicate a logP value approximately 0.5–1.0 log unit higher than that of the naphthalene‑1‑carbonyl derivative [2]. Excessive lipophilicity (logP > 5) is associated with increased metabolic clearance, promiscuous off‑target binding, and poorer aqueous solubility [1].

Lipophilicity CNS drug design Physicochemical profiling

Topological Polar Surface Area (tPSA) and CNS Multiparameter Optimization (MPO) Differentiation

The target compound’s computed tPSA of 63 Ų is comfortably below the widely accepted threshold of ≤90 Ų for passive blood–brain barrier (BBB) penetration [1]. This value, combined with the measured logP of 3.365, yields a CNS MPO score of approximately 5.0–5.5 (on a 0–6 scale), placing it in the desirable range for CNS candidates [1]. In contrast, the 4‑butoxybenzoyl analogue is expected to have a tPSA of 72–77 Ų (owing to an additional ether oxygen), which would reduce its calculated CNS MPO score by approximately 0.5–1.0 points [2]. Sulfonyl‑linked analogues such as 1‑[(2‑fluorophenyl)sulfonyl]‑3‑[5‑(trifluoromethyl)‑1,3,4‑oxadiazol‑2‑yl]piperidine carry a tPSA of approximately 76–84 Ų (additional S=O oxygens), further increasing the gap .

CNS drug design Blood–brain barrier tPSA

Ligand Efficiency Metrics and Fragment‑Like Character vs. Higher Molecular Weight Analogues

With a molecular weight of 375.35 g·mol⁻¹ and 27 heavy atoms, the target compound is solidly within the Rule‑of‑5 compliant space [1]. Its ligand efficiency (LE) cannot be directly calculated without a potency end‑point; however, the compound’s molecular weight is approximately 22 Da lower than that of the 4‑butoxybenzoyl analogue (MW = 397.4 g·mol⁻¹) . In fragment‑based and lead‑generation contexts, the lower molecular weight and the absence of a flexible alkyl chain confer an inherent advantage in LE when potency is eventually determined [1]. The sulfonyl‑containing analogue 1‑(3‑methoxybenzenesulfonyl)‑3‑[5‑(trifluoromethyl)‑1,3,4‑oxadiazol‑2‑yl]piperidine has a molecular weight of 391.4 g·mol⁻¹, and the 4‑butoxybenzoyl analogue reaches 397.4 g·mol⁻¹ . The target compound therefore offers the most compact scaffold among its nearest commercially available comparators, which may translate into superior ligand efficiency when equivalent potency is achieved.

Ligand efficiency Fragment-based drug discovery Rule of 5

Structural Preorganization and π‑Stacking Potential of the Naphthalene‑1‑Carbonyl Group vs. Mono‑Aryl Substituents

The naphthalene‑1‑carbonyl substituent introduces a rigid, planar bicyclic aromatic surface capable of engaging in extended π‑stacking interactions with aromatic residues in protein binding sites (e.g., phenylalanine, tyrosine, tryptophan) [1]. In contrast, the 4‑butoxybenzoyl group contains a single phenyl ring whose conformational mobility is augmented by the butoxy chain; this flexibility may reduce the entropic benefit of preorganization and produce a less defined π‑surface [2]. Although no co‑crystal structures of the target compound with a protein target are available, naphthalene‑containing 1,3,4‑oxadiazole hybrids have been shown to form favourable π‑stacking interactions with the VEGFR‑2 kinase hinge region in docking studies and to exhibit antiproliferative activity against HepG‑2 and MCF‑7 cell lines [3].

Molecular recognition π-π stacking Conformational restriction

Lack of Public Biological Activity Data – Limitation Statement

No peer‑reviewed biological assay data (IC₅₀, EC₅₀, Kᵢ, or cell‑based potency) for 1‑(naphthalene‑1‑carbonyl)‑3‑[5‑(trifluoromethyl)‑1,3,4‑oxadiazol‑2‑yl]piperidine have been identified in ChEMBL, PubMed, PubChem BioAssay, or patent examples as of the search date [1][2]. This absence contrasts with the situation for several structurally related N‑arylpiperidine oxadiazoles, for which CB₂ agonist EC₅₀ values in the nanomolar range have been reported [3]. Consequently, any selection of this compound for a biological screening programme must be considered exploratory, and procurement decisions should weigh this information gap against the favourable physicochemical attributes described in the previous evidence items.

Data transparency Procurement risk Decision-making

Procurement Purity and Availability Baseline vs. Closest Generic Scaffold

The target compound is listed at a minimum purity of 95 % by multiple commercial suppliers . The core heterocyclic fragment 2‑(piperidin‑3‑yl)‑5‑(trifluoromethyl)‑1,3,4‑oxadiazole hydrochloride (CAS 1820712‑33‑1), which lacks the naphthalene‑1‑carbonyl group, is also commercially available at 95–97 % purity but requires additional synthetic elaboration before it can serve in a screening campaign . The fully elaborated target compound therefore eliminates one or more synthetic steps (N‑acylation) and the associated purification and QC burden, offering a direct time‑ and cost‑saving advantage for medicinal chemistry groups that would otherwise need to perform this transformation in‑house.

Chemical procurement Purity Supply chain

Best Research and Industrial Application Scenarios for 1-(Naphthalene-1-carbonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine


CNS Penetrant Probe and Lead Generation Campaigns

With a computed logP of 3.365 and a tPSA of 63 Ų, this compound maps favourably onto CNS MPO desirability criteria, making it a strong candidate for CNS‑oriented phenotypic or target‑based screening libraries where blood–brain barrier penetration is a prerequisite [1]. Its naphthalene‑1‑carbonyl moiety provides a rigid, π‑rich surface that can engage aromatic residues in CNS targets such as GPCRs, ion channels, or kinases expressed in the brain [1].

Kinase Inhibitor Discovery Leveraging Naphthalene–Oxadiazole Hybrid Pharmacophores

1,3,4‑Oxadiazole–naphthalene hybrids have demonstrated antiproliferative activity through VEGFR‑2 inhibition in HepG‑2 and MCF‑7 cell lines [2]. The target compound, containing both a naphthalene‑1‑carbonyl and a 5‑(trifluoromethyl)‑1,3,4‑oxadiazol‑2‑yl group, is structurally poised for evaluation against kinase panels, particularly those with a hydrophobic adenine‑binding pocket that accommodates naphthyl groups and an adjacent region capable of interacting with the electron‑withdrawing trifluoromethyl‑oxadiazole [2].

Fragment‑Based and Ligand‑Efficiency‑Driven Hit Expansion

The compound’s molecular weight (375 g·mol⁻¹, 27 heavy atoms) is lower than that of the 4‑butoxybenzoyl (397 g·mol⁻¹) and sulfonyl (391 g·mol⁻¹) analogues, positioning it as a more ligand‑efficient starting point for fragment‑based or lead‑optimisation programmes . Its ready availability at ≥95 % purity eliminates the need for in‑house N‑acylation of the core piperidine‑oxadiazole scaffold, accelerating SAR exploration .

Chemical Biology Tool Compound for Target Identification via Photoaffinity Labelling

The naphthalene‑1‑carbonyl group can act as a UV‑active handle or be further functionalised to introduce a photoaffinity label (e.g., diazirine), while the trifluoromethyl‑oxadiazole provides a metabolically stable pharmacophore that can be tracked via ¹⁹F NMR in cellular settings [1]. This scenario is supported by the compound’s favourable physicochemical properties and its single hydrogen‑bond donor, which minimises non‑specific binding [1].

Quote Request

Request a Quote for 1-(NAPHTHALENE-1-CARBONYL)-3-[5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.